molecular formula C11H7ClN2O B13130944 6-Chloro-[3,3'-bipyridine]-5-carbaldehyde

6-Chloro-[3,3'-bipyridine]-5-carbaldehyde

Cat. No.: B13130944
M. Wt: 218.64 g/mol
InChI Key: KOSHJKQGJMUBIK-UHFFFAOYSA-N
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Description

6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro substituent at the 6-position and an aldehyde group at the 5-position of the bipyridine framework makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-3,3’-bipyridine as the starting material.

    Formylation Reaction: The aldehyde group is introduced at the 5-position through a formylation reaction.

Industrial Production Methods

Industrial production methods for 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[3,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Chloro-[3,3’-bipyridine]-5-carboxylic acid.

    Reduction: 6-Chloro-[3,3’-bipyridine]-5-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-[3,3’-bipyridine]-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde depends on its application:

    As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can modulate the activity of metal-dependent enzymes.

    As a Therapeutic Agent: It interacts with biological targets such as proteins and DNA, leading to the inhibition of cellular processes essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-[3,3’-bipyridine]-5-carbaldehyde: Similar structure with a bromo substituent instead of chloro.

    6-Chloro-[3,3’-bipyridine]-5-methanol: Similar structure with a methanol group instead of an aldehyde.

Uniqueness

6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various research applications, particularly in the synthesis of coordination complexes and the study of metal-ligand interactions .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-chloro-5-pyridin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H

InChI Key

KOSHJKQGJMUBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)C=O

Origin of Product

United States

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